molecular formula C14H8N2O4S B5588248 2-(4-nitrophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

2-(4-nitrophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B5588248
M. Wt: 300.29 g/mol
InChI Key: RLTNIWJCLHLMDP-WQLSENKSSA-N
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Description

Synthesis AnalysisThe synthesis of related compounds often involves the condensation of substituted amine with aldehydes or ketones to form Schiff bases, which can then undergo further reactions to produce oxazolone derivatives. For example, a Schiff base derived from the reaction of substituted amine with 2-hydroxy-1-naphthaldehyde leads to the formation of compounds that can be further complexed with metals like Cu(II), Ni(II), and Fe(II) (Sancak et al., 2007). This approach might resemble the pathways utilized in synthesizing compounds similar to "2-(4-nitrophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one."

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, X-ray analysis has been used to investigate the structure of related oxazolone rings, showing that substituents can significantly affect the system's conjugation and, consequently, its molecular geometry (Krayushkin et al., 2010).

Chemical Reactions and Properties

Oxazolone compounds participate in various chemical reactions, including nucleophilic ring-opening reactions followed by cyclization, to synthesize substituted oxazoles. These processes demonstrate the versatility of oxazolone as a template for synthesizing functionalized oxazoles (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of oxazolone derivatives, including their solubility, melting points, and crystalline structure, are crucial for understanding their stability and reactivity. Such properties are often determined experimentally through crystallography and spectroscopic methods.

Chemical Properties Analysis

The chemical properties of oxazolone derivatives, such as reactivity towards nucleophiles, electrophiles, and ability to form complexes with metals, are central to their applications in synthetic organic chemistry. For example, the electron acceptor substituents significantly affect the conjugation system in the oxazolone ring, altering its chemical behavior (Krayushkin et al., 2010).

Scientific Research Applications

Synthesis and Fluorescence Properties

  • Blue and Green Light Emitting Fluorophores : The compound 2-(4-nitrophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been identified as a green light emitting fluorophore. Its absorption and fluorescence characteristics vary with solvent polarities, showing a large bathochromic shift in more polar solvents due to intramolecular charge transfer interaction. This compound is part of a group of fluorescent thiophenyl group containing oxazol-5-one fluorophores, which are useful in various applications due to their luminescent properties (Ürüt et al., 2018).

X-ray Crystallography

  • X-ray Structure Investigation : The structure of similar compounds with an oxazole fragment has been studied using X-ray diffraction. These studies contribute to understanding the molecular configuration and the intramolecular interactions of these compounds (Rybakov et al., 2002).

Polymerization and Optical Storage

  • Optical Storage and Polymerization : Research has shown the potential of similar oxazol-5-one derivatives in the field of reversible optical storage. The interactions between different side groups of these compounds can result in significant shifts in absorption maxima and birefringence, which are crucial for optical data storage applications (Meng et al., 1996).

properties

IUPAC Name

(4Z)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S/c17-14-12(8-11-2-1-7-21-11)15-13(20-14)9-3-5-10(6-4-9)16(18)19/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTNIWJCLHLMDP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(4-nitrophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one
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2-(4-nitrophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

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